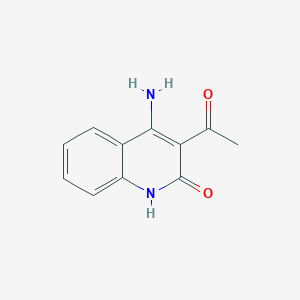
3-acetyl-4-amino-2-(1H)quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-4-amino-2-(1H)quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of an acetyl group at the 3-position, an amino group at the 4-position, and a quinolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-amino-2-(1H)quinolinone can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with acetoacetic ester under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinolinone derivative .
Another approach involves the acetylation of 4-aminoquinolin-2(1H)-one using acetyl chloride in the presence of a base such as pyridine. This method provides a straightforward route to introduce the acetyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-4-amino-2-(1H)quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinolinone derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-acetyl-4-amino-2-(1H)quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-acetyl-4-hydroxyquinolin-2(1H)-one: This compound has a hydroxyl group at the 4-position instead of an amino group.
3-acetyl-4-methylthioquinolin-2(1H)-one: This derivative has a methylthio group at the 4-position.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their diverse biological activities.
Uniqueness
3-acetyl-4-amino-2-(1H)quinolinone is unique due to the presence of both an acetyl group and an amino group, which contribute to its distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-acetyl-4-amino-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-6(14)9-10(12)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H3,12,13,15) |
InChI-Schlüssel |
MFURBHFFEBOFCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


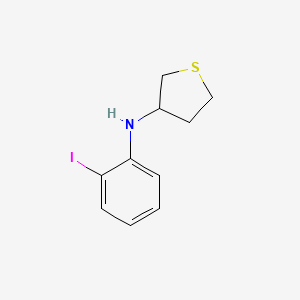
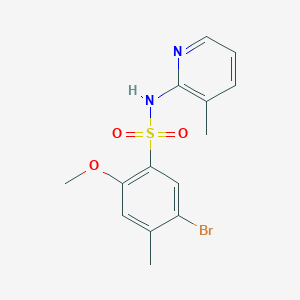
![Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15097193.png)
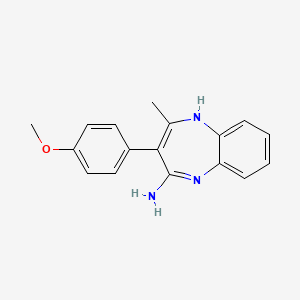
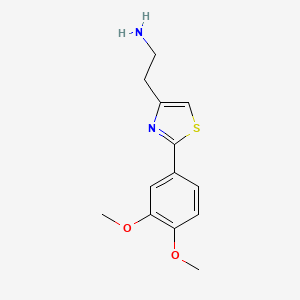
![4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15097207.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15097212.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097218.png)

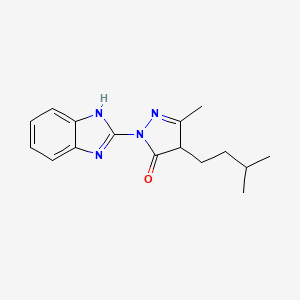

![Ethyl 2-{[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15097240.png)
![2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B15097241.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097246.png)
